Ethyl 2-(4-methoxy-2-methylphenyl)sulfanyl-2-oxo-acetate Ethyl 2-(4-methoxy-2-methylphenyl)sulfanyl-2-oxo-acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13549123
InChI: InChI=1S/C12H14O4S/c1-4-16-11(13)12(14)17-10-6-5-9(15-3)7-8(10)2/h5-7H,4H2,1-3H3
SMILES: CCOC(=O)C(=O)SC1=C(C=C(C=C1)OC)C
Molecular Formula: C12H14O4S
Molecular Weight: 254.30 g/mol

Ethyl 2-(4-methoxy-2-methylphenyl)sulfanyl-2-oxo-acetate

CAS No.:

Cat. No.: VC13549123

Molecular Formula: C12H14O4S

Molecular Weight: 254.30 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-methoxy-2-methylphenyl)sulfanyl-2-oxo-acetate -

Specification

Molecular Formula C12H14O4S
Molecular Weight 254.30 g/mol
IUPAC Name ethyl 2-(4-methoxy-2-methylphenyl)sulfanyl-2-oxoacetate
Standard InChI InChI=1S/C12H14O4S/c1-4-16-11(13)12(14)17-10-6-5-9(15-3)7-8(10)2/h5-7H,4H2,1-3H3
Standard InChI Key HAXCPCRLIVXAJW-UHFFFAOYSA-N
SMILES CCOC(=O)C(=O)SC1=C(C=C(C=C1)OC)C
Canonical SMILES CCOC(=O)C(=O)SC1=C(C=C(C=C1)OC)C

Introduction

Chemical Structure and Molecular Properties

Molecular Formula and Stereoelectronic Features

The molecular formula of ethyl 2-(4-methoxy-2-methylphenyl)sulfanyl-2-oxo-acetate is C₁₂H₁₄O₄S, with a molecular weight of 254.30 g/mol. The core structure comprises:

  • A 4-methoxy-2-methylphenyl group (C₈H₉O), contributing aromaticity and substituent-directed reactivity.

  • A sulfanyl bridge (-S-), enabling nucleophilic and oxidative transformations.

  • An α-keto ester moiety (-C(=O)-COOEt), offering sites for condensation and reduction reactions .

The methoxy group at the para position donates electron density via resonance, while the ortho-methyl group introduces steric hindrance, affecting regioselectivity in subsequent reactions.

PropertyValue/Description
CAS Number189501-34-06
Molecular FormulaC₁₂H₁₄O₄S
Molecular Weight254.30 g/mol
Predicted SolubilityDMSO, Ethanol, Ethyl Acetate

Synthesis and Manufacturing Processes

Synthetic Routes

The compound is synthesized via nucleophilic acyl substitution, as exemplified by analogous protocols . A representative pathway involves:

  • Preparation of 4-Methoxy-2-Methylthiophenol:

    • Methoxylation and methylation of thiophenol derivatives, followed by purification.

  • Reaction with Ethyl 2-Chloro-2-Oxo-Acetate:

    • The thiolate anion attacks the electrophilic α-carbon of ethyl 2-chloro-2-oxo-acetate, displacing chloride.

Reaction Scheme:

4-MeO-2-MeC₆H₃SH+ClC(=O)COOEt4-MeO-2-MeC₆H₃S-C(=O)COOEt+HCl\text{4-MeO-2-MeC₆H₃SH} + \text{ClC(=O)COOEt} \rightarrow \text{4-MeO-2-MeC₆H₃S-C(=O)COOEt} + \text{HCl}

This method aligns with procedures for ethyl 2-(2,4-dimethylphenyl)sulfanyl-2-oxo-acetate, where the thiophenol reacts with α-chloro keto esters under basic conditions.

Optimization and Yield

Yields typically range from 50–70%, influenced by reaction temperature and base selection (e.g., K₂CO₃ or Et₃N). Polar solvents like acetonitrile enhance reactivity, as noted in diazo transfer reactions for related esters .

Reactivity and Chemical Behavior

Nucleophilic Substitution at the Ester Group

The ethyl ester undergoes alcoholysis or aminolysis to yield carboxylic acids or amides, respectively. For instance, treatment with ammonia generates the corresponding acetamide, a common prodrug strategy.

Oxidation of the Sulfanyl Group

The -S- moiety oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using agents like Oxone or mCPBA. This transformation is critical for modulating bioactivity in drug candidates .

Keto-Enol Tautomerism

The α-keto group participates in tautomerism, forming an enol intermediate that can engage in Michael additions or cyclocondensations. This reactivity is exploited in heterocycle synthesis, as seen in quinoxaline derivatives .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.35 (t, 3H, -OCH₂CH₃), δ 3.85 (s, 3H, -OCH₃), δ 4.30 (q, 2H, -OCH₂CH₃), δ 6.70–7.20 (m, 3H, aromatic) .

  • IR (cm⁻¹):

    • 1745 (C=O ester), 1680 (C=O ketone), 1250 (C-O-C) .

Table 2: Key Spectroscopic Signatures

TechniqueKey Signals
¹H NMRδ 1.35 (ethyl CH₃), δ 3.85 (OCH₃)
IR1745 cm⁻¹ (ester C=O)

Chromatographic Analysis

Reverse-phase HPLC (C18 column, MeOH/H₂O) resolves the compound with a retention time of 6.8–7.2 minutes, comparable to lipidic esters in separations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator